O-Desmethyl Brinzolamide-D5
CAS No.:
Cat. No.: VC0207322
Molecular Formula: C₁₁H₁₄D₅N₃O₅S₃
Molecular Weight: 374.51
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₁₁H₁₄D₅N₃O₅S₃ |
---|---|
Molecular Weight | 374.51 |
Introduction
Chemical Structure and Properties
Structural Characteristics
O-Desmethyl Brinzolamide-D5 is derived from O-Desmethyl Brinzolamide, which has the molecular formula C11H19N3O5S3 and a molecular weight of 369.5 g/mol . The non-deuterated form is identified by CAS number 186377-56-0 and has the chemical name "(4R)-4-(ethylamino)-2-(3-hydroxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide" . The D5 designation indicates five hydrogen atoms in the molecule have been replaced with deuterium atoms, which would modify the molecular formula to C11H14D5N3O5S3.
Relationship to Parent Compound
O-Desmethyl Brinzolamide is a metabolite of brinzolamide, formed through demethylation of the methoxy group in the propyl side chain. Brinzolamide itself is a carbonic anhydrase inhibitor used clinically for the treatment of glaucoma and ocular hypertension . The deuterated form (D5) likely maintains identical chemical properties to the non-deuterated version except for the isotopic difference, which affects mass spectrometric detection.
Chemical Synonyms and Identifiers
The non-deuterated O-Desmethyl Brinzolamide has several synonyms in scientific literature:
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(4R)-4-(ethylamino)-2-(3-hydroxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide
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(R)-4-(Ethylamino)-2-(3-hydroxypropyl)-3,4-dihydro-2H-thieno[3,2-e] thiazine-6-sulfonamide 1,1-dioxide
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Brinzolamide Impurity C
Analytical Applications
Role in Analytical Chemistry
Deuterated compounds like O-Desmethyl Brinzolamide-D5 serve crucial roles as internal standards in quantitative analysis methods, particularly in liquid chromatography-mass spectrometry (LC-MS) applications. Their nearly identical chemical behavior to non-deuterated analogs makes them ideal for controlling variability in sample preparation, chromatographic separation, and mass spectrometric detection while being distinguishable by mass.
Chromatographic Behavior
In ultra-high-performance liquid chromatography (UHPLC) methods, O-Desmethyl Brinzolamide has a retention time of 1.56 minutes under the conditions specified in published analytical methods . The D5 version would be expected to have a nearly identical retention time, with potential minor differences due to the deuterium isotope effect on chromatographic behavior.
The following table summarizes the chromatographic and mass spectrometric parameters for O-Desmethyl Brinzolamide and related compounds:
Compound | Retention Time (min) | Quantifier MRM Transition | Qualifier MRM Transition |
---|---|---|---|
O-Desmethyl Brinzolamide | 1.56 | 370.0 > 136.9 | 370.0 > 181.0 |
Dorzolamide-d5 (IS) | 1.02 | 330.1 > 135.1 | 330.1 > 199.0 |
Acetazolamide-d3 (IS) | 2.60 | 226.1 > 73.3 | 226.1 > 165.0 |
Brinzolamide | 4.12 | 384.0 > 217.1 | 384.0 > 281.0 |
Method Development and Validation
Sample Preparation Techniques
In published analytical methods for related compounds, biological sample preparation varies by matrix:
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Hair samples: 25 mg of hair is incubated with 500-μl M3® buffer reagent at 100°C for 1 hour, followed by injection of 1-μl supernatant onto the chromatography system after cooling
These methods are applicable to O-Desmethyl Brinzolamide analysis and would likely apply to its deuterated analog as an internal standard.
Method Performance Characteristics
Validated analytical methods for O-Desmethyl Brinzolamide demonstrate the following performance characteristics:
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Limit of detection (LOD): 0.05 ng/mg in hair
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Linear range: From LOQ to 10 ng/mg in hair
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Determination coefficients: Higher than 0.99
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Process efficiency: Greater than 80%
Cross-Validation with Other Techniques
The UHPLC-MS/MS method described in the literature allows for simultaneous quantification of multiple carbonic anhydrase inhibitors and their metabolites, including O-Desmethyl Brinzolamide. The method's short run time (8 minutes) and simple sample preparation make it suitable for high-throughput analysis .
Pharmacological Significance
Metabolic Pathway Analysis
O-Desmethyl Brinzolamide is a metabolite of brinzolamide formed through O-demethylation. Understanding the formation and elimination of this metabolite is important for comprehensive pharmacokinetic profiling of brinzolamide. The deuterated analog (D5) would serve as an internal standard for accurate quantification of the metabolite in biological samples.
Concentration in Biological Samples
Studies have shown that O-Desmethyl Brinzolamide is present in urine at low concentrations compared to the parent compound brinzolamide. In published research, it was detected above the limit of quantification in only one case study (case #5) . The average urinary concentration was reported as 1.02 ng/ml (standard deviation 0.41) in the limited samples where it was detected .
Research Applications and Future Directions
Doping Control Applications
The analytical methods developed for quantifying O-Desmethyl Brinzolamide and related compounds have potential applications in anti-doping testing. Carbonic anhydrase inhibitors can be misused in sports to manipulate body fluid pH and alter the excretion of other substances. The deuterated standard O-Desmethyl Brinzolamide-D5 would enhance the accuracy and reliability of such testing protocols.
Pharmaceutical Quality Control
O-Desmethyl Brinzolamide is listed as "Brinzolamide Impurity C," indicating its relevance in pharmaceutical quality control of brinzolamide formulations . The deuterated analog would serve as a valuable internal standard for quantitative impurity profiling during drug manufacturing and stability testing.
Future Research Opportunities
Several promising research directions involving O-Desmethyl Brinzolamide-D5 include:
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Development of more sensitive multiplex assays for simultaneous quantification of multiple carbonic anhydrase inhibitors and their metabolites
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Investigation of inter-individual variability in brinzolamide metabolism
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Long-term pharmacokinetic monitoring using hair analysis
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Exploration of alternative biological matrices for therapeutic drug monitoring
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